molecular formula C21H39N5O8 B12538964 L-Leucyl-L-seryl-L-leucyl-L-threonylglycine CAS No. 820242-23-7

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine

Katalognummer: B12538964
CAS-Nummer: 820242-23-7
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: AOLVJMBOUZGWTP-MDLJMBGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is a pentapeptide composed of the amino acids leucine, serine, threonine, and glycine. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize serine and threonine residues.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are used during SPPS to protect amino groups and facilitate selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine and threonine residues can yield oxo derivatives, while reduction can lead to the formation of free thiol groups.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying peptide synthesis, structure, and reactivity.

    Biology: It is used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: The peptide’s potential therapeutic properties are explored in drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is utilized in the development of biomaterials, biosensors, and other biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-leucine: A dipeptide with similar structural features but lacking the serine, threonine, and glycine residues.

    L-Seryl-L-leucyl-L-serine: A tripeptide with serine and leucine residues, similar in structure but shorter in length.

    L-Leucyl-L-seryl-L-lysyl-L-leucine: A tetrapeptide with an additional lysine residue, differing in its amino acid composition.

Uniqueness

L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of serine and threonine residues allows for potential phosphorylation, a key post-translational modification in cellular signaling. Additionally, the combination of hydrophobic (leucine) and polar (serine, threonine, glycine) residues contributes to its unique structural and functional characteristics.

Eigenschaften

CAS-Nummer

820242-23-7

Molekularformel

C21H39N5O8

Molekulargewicht

489.6 g/mol

IUPAC-Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C21H39N5O8/c1-10(2)6-13(22)18(31)25-15(9-27)20(33)24-14(7-11(3)4)19(32)26-17(12(5)28)21(34)23-8-16(29)30/h10-15,17,27-28H,6-9,22H2,1-5H3,(H,23,34)(H,24,33)(H,25,31)(H,26,32)(H,29,30)/t12-,13+,14+,15+,17+/m1/s1

InChI-Schlüssel

AOLVJMBOUZGWTP-MDLJMBGESA-N

Isomerische SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.